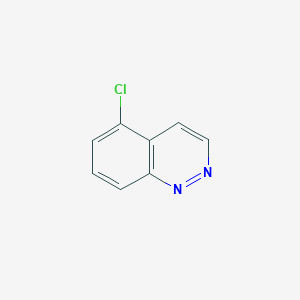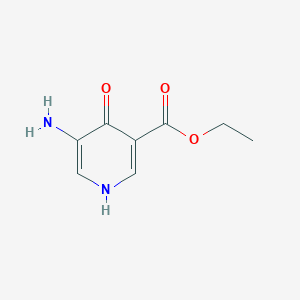
2-(3,4-Dimethylphenyl)-1H-indene-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-Dimethylphenyl)-1H-indene-1,3(2H)-dione is an organic compound that belongs to the class of indene derivatives It is characterized by the presence of a dimethylphenyl group attached to the indene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethylphenyl)-1H-indene-1,3(2H)-dione typically involves the reaction of 3,4-dimethylbenzaldehyde with indan-1,3-dione under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst, such as p-toluenesulfonic acid or sodium hydroxide, to facilitate the condensation reaction. The reaction mixture is then heated to reflux, and the product is isolated by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the desired product. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds.
Análisis De Reacciones Químicas
Types of Reactions
2-(3,4-Dimethylphenyl)-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
2-(3,4-Dimethylphenyl)-1H-indene-1,3(2H)-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 2-(3,4-Dimethylphenyl)-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of enzymes involved in oxidative stress, thereby exerting antioxidant effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-(3,4-Dimethoxyphenyl)-1H-indene-1,3(2H)-dione: Similar structure with methoxy groups instead of methyl groups.
2-(3,4-Dichlorophenyl)-1H-indene-1,3(2H)-dione: Contains chlorine atoms instead of methyl groups.
2-(3,4-Dimethylphenyl)-1H-indene-1,3(2H)-dione: A closely related compound with slight structural variations.
Uniqueness
This compound is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and properties. The presence of dimethyl groups can enhance its stability and lipophilicity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C17H14O2 |
|---|---|
Peso molecular |
250.29 g/mol |
Nombre IUPAC |
2-(3,4-dimethylphenyl)indene-1,3-dione |
InChI |
InChI=1S/C17H14O2/c1-10-7-8-12(9-11(10)2)15-16(18)13-5-3-4-6-14(13)17(15)19/h3-9,15H,1-2H3 |
Clave InChI |
NKDBZTRCJDIGAW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C2C(=O)C3=CC=CC=C3C2=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(3,4-Dichlorophenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B13664269.png)
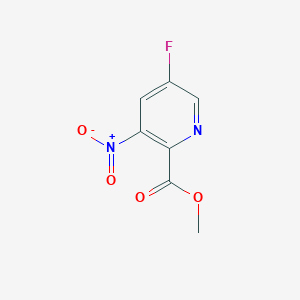

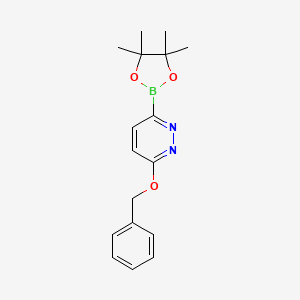
![4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridine 2,2,2-trifluoroacetate](/img/structure/B13664293.png)
![3-Iodo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B13664300.png)
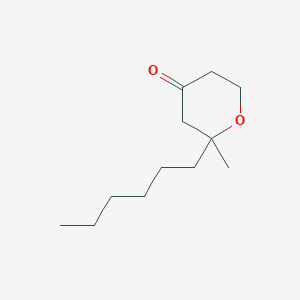
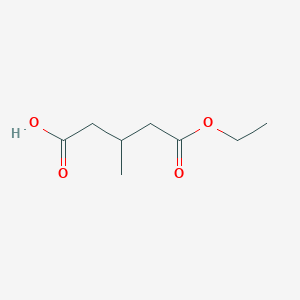
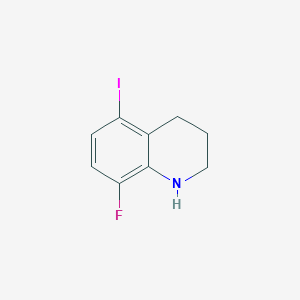
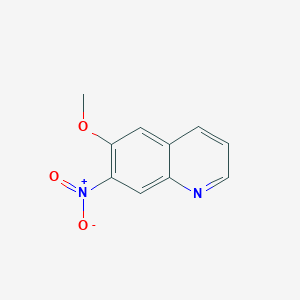
![3-Methyl-7-phenyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13664332.png)
